N-(5-chloro-2-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a useful research compound. Its molecular formula is C19H15ClFN5O3 and its molecular weight is 415.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Research focuses on the synthesis and structural characterization of compounds with similar chemical frameworks, highlighting the importance of structural analysis in understanding the chemical properties and potential applications of such compounds. For example, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized isostructural compounds with triazol and thiazole groups, indicating the interest in exploring diverse heterocyclic compounds for various applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Biological Evaluation and Drug Design
There's significant interest in evaluating the biological activity of compounds featuring similar structural motifs for potential therapeutic applications. For instance, Evren et al. (2019) investigated thiazole derivatives for their anticancer properties, demonstrating the pursuit of novel treatments based on heterocyclic chemistry (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Green Chemistry in Drug Discovery
A study by Reddy, Venkata Ramana Reddy, and Dubey (2014) explored environmentally friendly synthesis pathways for compounds with potential analgesic and antipyretic properties, emphasizing the importance of sustainable methods in the development of new drugs (Reddy, Venkata Ramana Reddy, & Dubey, 2014).
Phosphoinositide 3-Kinase (PI3K) Inhibition for Cancer Therapy
Stec et al. (2011) discussed the structure-activity relationships of dual inhibitors targeting PI3K and mTOR, crucial for cancer treatment strategies. This research indicates the ongoing efforts to optimize compounds for enhanced efficacy and stability in therapeutic applications (Stec, Andrews, Booker, et al., 2011).
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN5O3/c1-10-2-3-11(20)8-14(10)22-15(27)9-25-17-16(23-24-25)18(28)26(19(17)29)13-6-4-12(21)5-7-13/h2-8,16-17H,9H2,1H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRFTTNITNPGME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.